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Compound of Interest

Compound Name: 2-(3-Methoxyphenyl)acetamide

Cat. No.: B102801 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 2-(3-Methoxyphenyl)acetamide. The information presented herein is intended to

support research and development activities by providing detailed spectral characterization and

the methodologies used for data acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2-(3-
Methoxyphenyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 2-(3-Methoxyphenyl)acetamide

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

10.25 s 1H -NH

6.96 m 4H Ar-H

3.86 s 3H -OCH₃

2.42 s 3H -CH₃
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Solvent: DMSO-d₆, Instrument Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data for 2-(3-Methoxyphenyl)acetamide

Chemical Shift (δ) ppm Assignment

171.1 C=O

153.2 Ar-C (quaternary)

126.3 Ar-C

124.1 Ar-C

121.9 Ar-C

121.6 Ar-C

113.4 Ar-C

56.8 -OCH₃

22.9 -CH₃

Solvent: DMSO-d₆, Instrument Frequency: 75 MHz

Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data for 2-(3-Methoxyphenyl)acetamide

Wavenumber (cm⁻¹) Assignment

3340, 3331 N-H stretching

1674 C=O stretching (Amide I)

1580, 1520
N-H bending (Amide II), C=C aromatic

stretching

1466, 1411 C-H bending

1280, 1230 C-O stretching (aryl ether)

792 C-H out-of-plane bending
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Sample Preparation: KBr pellet

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 2-(3-Methoxyphenyl)acetamide

m/z Interpretation

165 [M]⁺ (Molecular Ion)

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following sections detail the methodologies employed for the acquisition of the

spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A Bruker AC-300F spectrometer was utilized to record the ¹H and ¹³C NMR spectra.

Sample Preparation:

Approximately 10-20 mg of 2-(3-Methoxyphenyl)acetamide was accurately weighed and

dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

The solution was transferred to a clean, dry 5 mm NMR tube.

The sample was vortexed to ensure homogeneity.

¹H NMR Spectroscopy:

Instrument: Bruker AC-300F Spectrometer

Frequency: 300 MHz

Solvent: DMSO-d₆

Internal Standard: Tetramethylsilane (TMS)
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Temperature: Ambient

Number of Scans: 16

Relaxation Delay: 1.0 s

¹³C NMR Spectroscopy:

Instrument: Bruker AC-300F Spectrometer

Frequency: 75 MHz

Solvent: DMSO-d₆

Internal Standard: Tetramethylsilane (TMS)

Decoupling: Proton-decoupled

Temperature: Ambient

Number of Scans: 1024

Relaxation Delay: 2.0 s

Infrared (IR) Spectroscopy
The infrared spectrum was recorded on a Nicolet-Impact-410 FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of 2-(3-Methoxyphenyl)acetamide was finely ground in an agate

mortar and pestle.

Approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) was added

to the mortar.

The sample and KBr were thoroughly mixed and ground together to ensure a homogenous

mixture.
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A portion of the mixture was transferred to a pellet press die.

A pressure of 8-10 tons was applied to form a transparent pellet.

Data Acquisition:

Instrument: Nicolet-Impact-410 FT-IR Spectrometer

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Background: A spectrum of a pure KBr pellet was recorded as the background.

Mass Spectrometry (MS)
Mass spectral data was obtained using a Shimadzu 2010 series mass selective detector.

Sample Introduction (Direct Insertion Probe):

A small amount of the solid 2-(3-Methoxyphenyl)acetamide was loaded into a capillary

tube.

The capillary tube was placed in the direct insertion probe.

The probe was inserted into the ion source of the mass spectrometer.

Data Acquisition (Electron Ionization):

Instrument: Shimadzu 2010 series Mass Spectrometer

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Source Temperature: 200 °C
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Mass Range: m/z 40-400

Scan Speed: 1000 amu/s

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.

General Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of an organic compound.
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To cite this document: BenchChem. [Spectroscopic Data of 2-(3-Methoxyphenyl)acetamide:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b102801#spectroscopic-data-of-2-3-methoxyphenyl-
acetamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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